1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 1704065-09-7
VCID: VC2597458
InChI: InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
SMILES: CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Molecular Formula: C13H17BrFN
Molecular Weight: 286.18 g/mol

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

CAS No.: 1704065-09-7

Cat. No.: VC2597458

Molecular Formula: C13H17BrFN

Molecular Weight: 286.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine - 1704065-09-7

Specification

CAS No. 1704065-09-7
Molecular Formula C13H17BrFN
Molecular Weight 286.18 g/mol
IUPAC Name 1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine
Standard InChI InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
Standard InChI Key XJVAPSKCLTXSIS-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Canonical SMILES CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br

Introduction

Chemical Identity and Structural Properties

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a halogenated organic compound characterized by a piperidine ring connected to a substituted benzyl group. The benzyl portion contains bromine and fluorine atoms at the 2- and 5-positions respectively, creating a molecule with distinctive electronic and spatial properties.

Basic Identifiers

The compound is categorized under the CAS Registry Number 1704065-09-7 and is represented by the molecular formula C₁₃H₁₇BrFN . The presence of bromine and fluorine atoms contributes significantly to its chemical behavior and potential applications.

Nomenclature and Synonyms

Several names are used to identify this compound in the scientific literature:

Table 1: Nomenclature and Identifiers for 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

Name/IdentifierValue
IUPAC Name1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine
Common Name1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
CAS Registry Number1704065-09-7
PubChem CID91758996
InChIInChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
InChIKeyXJVAPSKCLTXSIS-UHFFFAOYSA-N
SMILESCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br

Structural Characteristics

The molecule consists of three main structural components: a 4-methylpiperidine ring, a methylene bridge, and a 2-bromo-5-fluorobenzene group. The 4-methylpiperidine contributes basic properties through its tertiary amine, while the halogenated benzene ring introduces electronic and steric effects that influence the compound's reactivity and potential biological interactions.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

PropertyValue
Molecular Weight286.18 g/mol
Physical StateNot specified in literature
SolubilityLikely soluble in common organic solvents due to structural features
Melting PointNot reported in available literature
Boiling PointNot reported in available literature
LogPNot reported, but expected to be moderately lipophilic due to halogenated aromatic ring
pKaNot reported, but the tertiary amine would be weakly basic

Synthesis Methods

Optimization Approaches

Modern synthetic approaches for benzylpiperidine derivatives often utilize continuous flow reactors and automated systems to enhance yield and consistency. These methods allow for better control of reaction parameters and can be particularly useful when scaling up production for research or commercial purposes.

Applications and Research Context

Role as Chemical Intermediate

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The halogenated positions allow for further functionalization through various transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations.

Pharmaceutical Relevance

The compound belongs to the piperidine derivative class, which has significant relevance in medicinal chemistry. Piperidine-containing compounds often exhibit diverse biological activities including:

  • Neurotransmitter modulation

  • Enzyme inhibition

  • Receptor binding activities

While specific research on 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine's pharmaceutical applications is limited in the available literature, related compounds have shown promising results in various therapeutic areas .

Structure-Activity Relationships

Understanding the structural influences on activity requires examining related compounds. For instance, similar fluorobenzylpiperazine derivatives have demonstrated selective sigma receptor binding properties, suggesting potential applications in neurological research . The positioning of halogens on the benzyl ring significantly impacts binding affinity and selectivity toward biological targets.

Table 3: Comparison with Related Compounds

CompoundStructural DifferenceNoteworthy Properties
1-(2-Fluorobenzyl)piperidineLacks bromine, fluorine at 2-positionDescribed in literature as demonstrating central nervous system activity
4-(4-Fluorobenzyl)piperazin-1-yl compoundsPiperazine vs piperidine ring, different halogen positionShow tyrosinase inhibition with IC₅₀ values in the low micromolar range
Methyl 1-(2-bromo-5-fluorobenzyl)piperidine-4-carboxylateContains ester group at piperidine 4-positionPotential pharmacokinetic differences due to ester moiety

Analytical Characterization

Spectroscopic Data

Based on structural features, the following spectroscopic characteristics would be expected for 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine:

¹H NMR: Characteristic signals would include:

  • Methyl group attached to piperidine (singlet)

  • Piperidine ring protons (complex multiplets)

  • Benzyl methylene bridge (singlet)

  • Aromatic protons showing coupling patterns influenced by fluorine

¹³C NMR: Would display signals for:

  • Methyl carbon

  • Piperidine ring carbons

  • Benzyl methylene carbon

  • Aromatic carbons with characteristic splitting due to C-F coupling

  • Carbon bearing bromine showing upfield shift

Mass Spectrometry: Would show a characteristic isotope pattern due to bromine (approximately equal abundance of m/z and m/z+2 peaks).

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